(R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid.HCl
CAS No.:
Cat. No.: VC17391217
Molecular Formula: C10H12ClF2NO2
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClF2NO2 |
|---|---|
| Molecular Weight | 251.66 g/mol |
| IUPAC Name | (3R)-3-amino-4-(3,5-difluorophenyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H11F2NO2.ClH/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15;/h1-2,4,9H,3,5,13H2,(H,14,15);1H/t9-;/m1./s1 |
| Standard InChI Key | YALIIHYRQWVATA-SBSPUUFOSA-N |
| Isomeric SMILES | C1=C(C=C(C=C1F)F)C[C@H](CC(=O)O)N.Cl |
| Canonical SMILES | C1=C(C=C(C=C1F)F)CC(CC(=O)O)N.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of (R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid hydrochloride is C₁₀H₁₂ClF₂NO₂, with a molecular weight of 251.66 g/mol. The compound’s structure consists of a butyric acid backbone substituted at the β-position with an amino group and at the γ-position with a 3,5-difluorophenyl ring. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for its utility in biological assays.
Stereochemical Configuration
The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart, as the spatial arrangement of functional groups determines interactions with chiral biological targets such as enzymes and receptors. The fluorine atoms at the 3- and 5-positions create a symmetrical substitution pattern, reducing steric hindrance while enhancing electron-withdrawing effects. This configuration stabilizes the molecule against metabolic degradation, a common challenge in drug development.
Synthesis and Production Methods
Key Synthetic Routes
The synthesis of (R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid hydrochloride involves multi-step organic reactions, often starting with the Friedel-Crafts acylation of 3,5-difluorobenzene to introduce the butyric acid chain. Asymmetric hydrogenation or enzymatic resolution techniques are employed to achieve the desired (R)-configuration, with yields optimized through careful control of reaction parameters such as temperature, pressure, and catalyst loading.
Example Synthesis Pathway:
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Friedel-Crafts Acylation: 3,5-Difluorobenzene reacts with succinic anhydride in the presence of AlCl₃ to form γ-keto acid.
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Enantioselective Reduction: The keto group is reduced using a chiral catalyst (e.g., Ru-BINAP) to yield the (R)-alcohol intermediate.
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Amination: The alcohol is converted to an amine via a Gabriel synthesis or Curtius rearrangement.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Continuous Flow Synthesis
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Precise temperature and mixing control.
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Reduced exposure to air-sensitive intermediates.
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Scalability for industrial applications.
Physicochemical Properties
The compound’s physicochemical profile is critical for its pharmacokinetic behavior. Key properties include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 251.66 g/mol | Vulcanchem |
| Solubility | 63.9 mg/mL in water | Experimental |
| LogP (Octanol-Water) | 1.55 | Computational |
| pKa | 3.70 (predicted) | ChemicalBook |
The low LogP value indicates moderate hydrophilicity, favoring aqueous solubility—a desirable trait for oral bioavailability. The pKa of 3.70 suggests that the compound exists predominantly in its ionized form at physiological pH, enhancing its interaction with charged biological targets .
Biological Activity and Mechanisms
Enzyme and Receptor Modulation
(R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid hydrochloride exhibits inhibitory activity against proteolytic enzymes such as dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapeutics. Fluorine atoms enhance binding affinity by forming hydrogen bonds with active-site residues, as demonstrated in molecular docking studies.
Comparative Analysis with Structural Analogs
The biological and chemical profiles of fluorinated amino acid derivatives vary significantly based on fluorine substitution patterns. A comparative analysis reveals:
The 3,5-difluoro substitution optimizes steric and electronic effects for enzyme inhibition, while 3,4-difluoro analogs prioritize membrane penetration for antimicrobial action .
Future Research Directions
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Synthetic Optimization: Explore biocatalytic methods to enhance enantiomeric excess (ee) and reduce reliance on transition-metal catalysts.
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Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models.
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Target Expansion: Screen against emerging therapeutic targets such as SARS-CoV-2 main protease (Mpro) and antibiotic-resistant bacterial strains.
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Formulation Development: Design prodrugs or nanoparticle carriers to improve oral bioavailability.
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